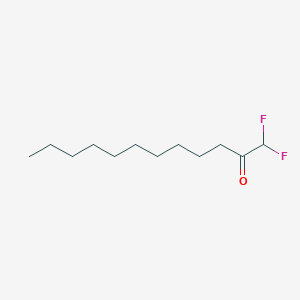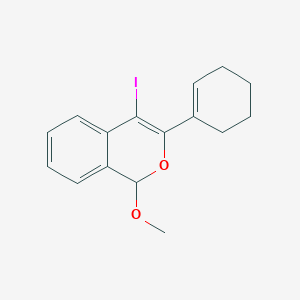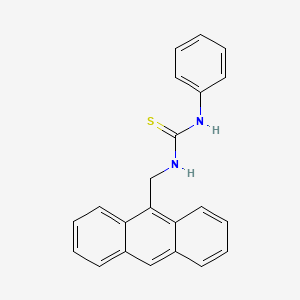
Thiourea, N-(9-anthracenylmethyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- is a compound that features a thiourea group bonded to a 9-anthracenylmethyl moiety and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- typically involves the reaction of 9-anthracenylmethyl chloride with phenylthiourea. The reaction is carried out under nucleophilic substitution conditions, where the chloride group is replaced by the thiourea group. The reaction is usually performed in a solvent such as methanol or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl or anthracenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- has several applications in scientific research:
Biology: The compound can be used in the study of biological systems where fluorescence labeling is required.
Industry: Used in the development of materials with specific optical properties, such as sensors and imaging devices.
Mécanisme D'action
The mechanism by which Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- exerts its effects is primarily through its interaction with molecular targets via the thiourea group. The anthracenylmethyl moiety provides fluorescence, which can be used to track the compound’s interaction with various targets. The phenyl group contributes to the compound’s stability and overall structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, N-(9-anthracenylmethyl)-N’-methyl-: Similar structure but with a methyl group instead of a phenyl group.
Thiourea, N-(9-anthracenylmethyl)-N’-[4-(trifluoromethyl)phenyl]-: Contains a trifluoromethyl-substituted phenyl group.
Uniqueness
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- is unique due to the combination of the anthracenylmethyl moiety and the phenyl group, which provides distinct fluorescence properties and stability. This makes it particularly useful in applications requiring strong and stable fluorescence signals.
Propriétés
Numéro CAS |
395677-45-9 |
|---|---|
Formule moléculaire |
C22H18N2S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-(anthracen-9-ylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C22H18N2S/c25-22(24-18-10-2-1-3-11-18)23-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-14H,15H2,(H2,23,24,25) |
Clé InChI |
CWXNYMRGAHXGEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
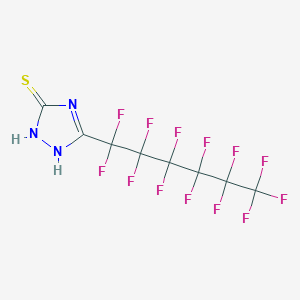
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
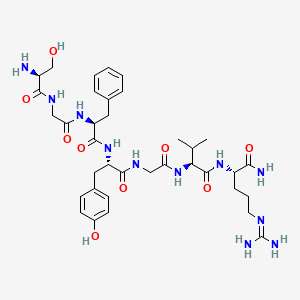
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
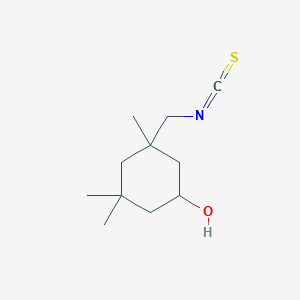
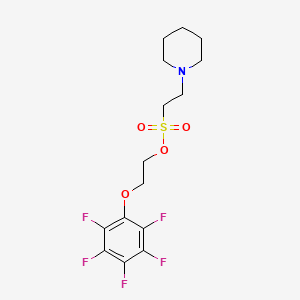

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
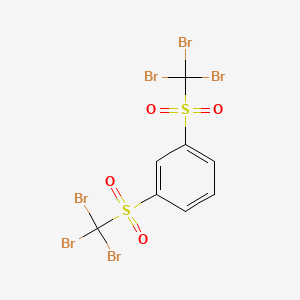
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
